molecular formula C24H29N7O B15098698 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

Cat. No.: B15098698
M. Wt: 431.5 g/mol
InChI Key: KEPXUXLMCBPRHO-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline moiety, a piperazine ring, and a triazine core, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the piperazine moiety and finally the triazine core. Key steps include:

    Formation of the Quinoline Derivative: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aryl aldehyde in the presence of a base.

    Introduction of the Piperazine Ring: The quinoline derivative is then reacted with 2-methoxyphenylpiperazine under nucleophilic substitution conditions.

    Formation of the Triazine Core: The final step involves the reaction of the intermediate with cyanuric chloride under basic conditions to form the triazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinolone derivatives.

    Reduction: The triazine ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-(3,4-Dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique pharmacophore.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors, modulating their activity. The triazine core can act as a scaffold, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinoline Derivatives: Known for their antimicrobial and anticancer properties.

    Piperazine Derivatives: Widely used in medicinal chemistry for their pharmacological activities.

    Triazine Derivatives: Utilized in the development of herbicides and pharmaceuticals.

Uniqueness

What sets 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine apart is its multi-functional structure, combining the properties of quinoline, piperazine, and triazine moieties. This unique combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C24H29N7O

Molecular Weight

431.5 g/mol

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H29N7O/c1-32-21-11-5-4-10-20(21)30-15-13-29(14-16-30)17-22-26-23(25)28-24(27-22)31-12-6-8-18-7-2-3-9-19(18)31/h2-5,7,9-11H,6,8,12-17H2,1H3,(H2,25,26,27,28)

InChI Key

KEPXUXLMCBPRHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCC5=CC=CC=C54)N

Origin of Product

United States

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